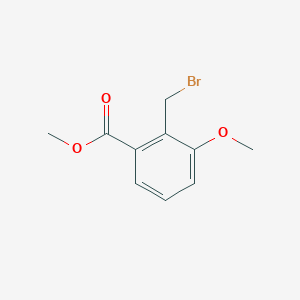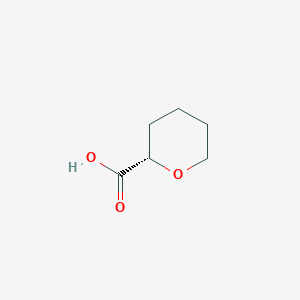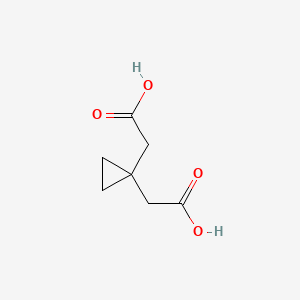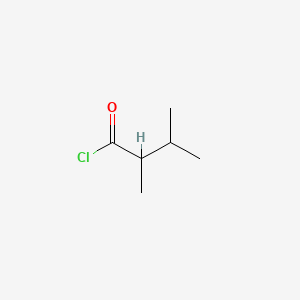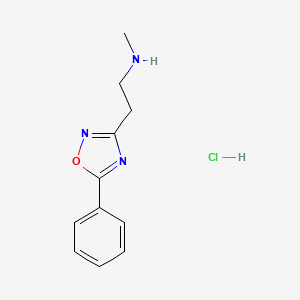
2-Chloro-1,3-dimethyl-5-nitrobenzene
Übersicht
Beschreibung
2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 . It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with two methyl groups, a nitro group, and a chlorine atom . The exact spatial configuration can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene include a molecular weight of 185.61, and it has a density of 1.3±0.1 g/cm3 . More specific properties like melting point and boiling point are not provided in the sources.Wissenschaftliche Forschungsanwendungen
- Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene is used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
- Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
Chemical Synthesis
Synthesis of Indole Derivatives
- Application : 2-Chloro-1,3-dimethyl-5-nitrobenzene may be used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
- Application : Although not directly related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, 1-Chloro-2-nitrobenzene, a similar compound, has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
- Application : Again, while not directly related to 2-Chloro-1,3-dimethyl-5-nitrobenzene, 1-Chloro-2-nitrobenzene has been used in reactions with dinitrogen pentoxide .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
Aerobic Oxidation of Aromatic Anilines
Synthesis of 1-Hydroxybenzotriazole Derivatives
Reaction with Dinitrogen Pentoxide
- Commercial Use as Explosives
- Application : Nitro compounds, such as 2-Chloro-1,3-dimethyl-5-nitrobenzene, are used commercially as explosives due to the considerable energies and rapid rates of their reactions .
- Method of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of the application are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTLSEJRAUKAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432807 | |
| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethyl-5-nitrobenzene | |
CAS RN |
38560-96-2 | |
| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

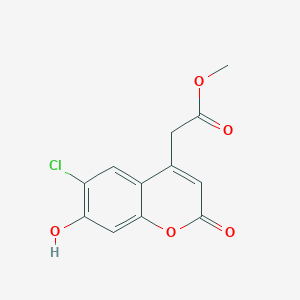


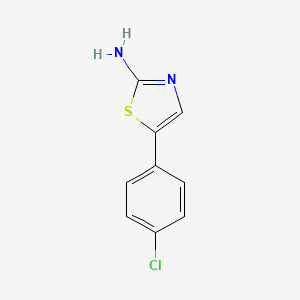
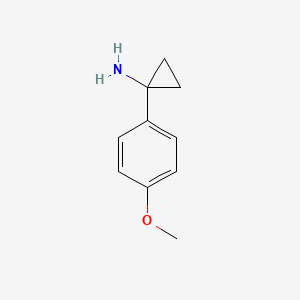
![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
